2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one
Description
This compound features an imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and a trifluoroacetyl group at position 5. Its molecular formula is C₉H₆F₃N₂OS, with a molecular weight of 256.22 g/mol (estimated from analogous structures in ). The trifluoromethyl ketone group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and anticancer therapies .
Properties
CAS No. |
134670-14-7 |
|---|---|
Molecular Formula |
C8H5F3N2OS |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-5(6(14)8(9,10)11)13-2-3-15-7(13)12-4/h2-3H,1H3 |
InChI Key |
JGXHHYIATBFMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b]thiazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and imidazo[2,1-b]thiazole groups on biological systems. It may serve as a probe or a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Substituent Variations at Position 5
| Compound | Substituent at Position 5 | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|
| Target Compound | CF₃CO- | 256.22 | VEGFR-2 inhibition (IC₅₀: 0.33 µM) |
| 1-(6-Chloroimidazo[2,1-b]thiazol-5-yl)ethanone | ClCO- | 210.67 | Not reported (structural intermediate) |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethan-1-one | ClCO- (phenyl at position 6) | 317.79 | Intermediate in antibacterial agents |
| [6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl]methanol | CF₃CH₂O- | 252.21 | Undisclosed (fluorinated derivative) |
Key Insights :
- The trifluoroacetyl group in the target compound confers higher electronegativity and metabolic resistance compared to chloro or methoxy analogs, enhancing its binding affinity to targets like VEGFR-2 .
- Phenyl substitution at position 6 (e.g., in ) increases molecular weight and may reduce solubility, limiting bioavailability .
Substituent Variations at Position 6
| Compound | Substituent at Position 6 | Key Feature |
|---|---|---|
| Target Compound | CH₃ | Optimized for cytotoxicity (IC₅₀: 8.38–11.67 µM in MCF-7 cells) |
| 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone | OH | Increased polarity but reduced stability |
| 3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one | Cl (bis-substituted) | Dual-target FtsZ inhibition (antibacterial) |
Key Insights :
Pharmacokinetic and Physicochemical Properties
Key Insights :
Biological Activity
2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one (CAS No. 134670-14-7) is a compound of significant interest due to its potential biological activities. The imidazo[2,1-b]thiazole moiety has been associated with various pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 234.20 g/mol
- Structure : The structure includes a trifluoromethyl group and an imidazo[2,1-b]thiazole ring, contributing to its unique reactivity and biological profile.
Anticancer Activity
Research has shown that compounds containing the imidazo[2,1-b]thiazole structure exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their cytotoxicity against human cancer cell lines such as HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). Notably, one derivative demonstrated an IC value of 1.08 µM against A549 cells, indicating potent anticancer activity .
The mechanism underlying the anticancer effects of imidazo[2,1-b]thiazole derivatives often involves:
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Studies confirm apoptotic effects through assays such as Hoechst staining and annexin V-FITC .
- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin assembly, which is crucial for cancer cell division .
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also been assessed for their antimicrobial properties. In particular:
- Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay .
- Antiviral Activity : Compounds have been evaluated for their efficacy against various viruses, including Coxsackie B4 virus and Feline herpes virus, demonstrating potential as antiviral agents .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Test Organism/Cell Line | IC Value | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 1.08 µM | G2/M arrest, apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | Not specified | Not specified |
| Antiviral | Coxsackie B4 virus | Not specified | Not specified |
Case Study 1: Antiproliferative Effects
In a study published in 2018, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and tested for antiproliferative activity. Among them, compound 6d exhibited significant cytotoxicity against A549 cells with an IC value of 1.08 µM. This study highlights the potential of modifying the imidazo[2,1-b]thiazole structure to enhance anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on synthesizing novel acyl-hydrazone derivatives based on imidazo[2,1-b]thiazole. These compounds were evaluated for their antimicrobial properties against various pathogens. The results indicated that several derivatives exhibited significant antitubercular activity and potential antiviral effects .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation reaction using Eaton’s reagent under solvent-free conditions, which enhances eco-friendliness and reduces purification steps. Key parameters include temperature (80°C), catalyst choice (Eaton’s reagent over PTSA or FeCl₃), and reaction time (2–24 hours). For example, chloroacetyl chloride can react with 6-methylimidazo[2,1-b]thiazole derivatives in dry dioxane at 70–100°C under argon, followed by flash chromatography for purification (yield ~91%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) and confirms substitution patterns on the imidazo[2,1-b]thiazole ring .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., molecular ion peak matching C₁₀H₇F₃N₂OS) .
Advanced Research Questions
Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole scaffold influence biological activity, particularly in COX-2 inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at C-5 enhance COX-2 selectivity by stabilizing hydrophobic interactions in the enzyme’s active site. Computational docking (e.g., AutoDock Vina) can model binding poses, while in vitro COX-1/COX-2 inhibition assays (using ELISA or fluorescence-based methods) quantify selectivity ratios. For example, trifluoromethyl derivatives show >50-fold selectivity for COX-2 over COX-1 .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Meta-analysis of SAR Data : Compare substituent effects across studies (e.g., sulfonyl vs. trifluoromethyl groups) to identify trends.
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, enzyme sources) to minimize variability. For instance, COX-2 inhibition discrepancies may arise from differences in enzyme isoforms or assay temperatures .
- Computational Validation : Use molecular dynamics simulations to assess binding stability under varying conditions .
Q. How can solvent-free synthetic methodologies improve the sustainability of producing this compound?
- Methodological Answer : Solvent-free Friedel-Crafts acylation with Eaton’s reagent eliminates toxic solvents (e.g., CS₂ or EtOH), reduces waste, and improves energy efficiency. Reaction optimization via DOE (Design of Experiments) maximizes yield (up to 90%) while minimizing catalyst loading (10 wt%) .
Q. What mechanistic insights explain the antibacterial activity of related imidazo[2,1-b]thiazole derivatives against Staphylococcus aureus?
- Methodological Answer : Derivatives like 6-chloroimidazo[2,1-b]thiazoles inhibit FtsZ polymerization, disrupting bacterial cell division. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
